5-Fluoro-2-sulfamoylbenzoic acid
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Overview
Description
5-Fluoro-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom at the 5th position and a sulfamoyl group at the 2nd position on the benzoic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-sulfamoylbenzoic acid typically involves the introduction of the fluorine atom and the sulfamoyl group onto the benzoic acid ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The sulfamoyl group can be introduced through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acids .
Scientific Research Applications
5-Fluoro-2-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfamoyl group play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-sulfamoylbenzoic acid: Similar structure but with different positioning of the fluorine and sulfamoyl groups.
Sulfamoyl benzoic acid analogues: These compounds have variations in the substituents on the benzoic acid ring and exhibit different biological activities.
Uniqueness
5-Fluoro-2-sulfamoylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a sulfamoyl group makes it a valuable compound for various applications in research and industry .
Biological Activity
5-Fluoro-2-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
This compound can be synthesized through electrophilic aromatic substitution reactions, where fluorine is introduced onto the benzoic acid ring, followed by the addition of a sulfamoyl group via sulfonation methods. The synthesis typically involves reagents such as sulfur trioxide or chlorosulfonic acid for sulfonation and various fluorinating agents for introducing the fluorine atom.
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often possess the ability to inhibit bacterial growth, suggesting that this compound may also function effectively against various pathogens.
Anticancer Effects:
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, derivatives of 5-fluoro compounds have shown IC50 values in the nanomolar range against leukemia cells, indicating potent cytotoxicity . The mechanism appears to involve interference with cellular pathways critical for cancer cell survival and proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom and the sulfamoyl group enhances its ability to interact with enzymes or receptors involved in critical biological pathways. Detailed studies are required to elucidate these interactions fully, but preliminary data suggest that it may inhibit certain enzymes linked to cancer progression and microbial resistance .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Fluoro-5-sulfamoylbenzoic acid | Similar structure but different fluorine position | Exhibits moderate antimicrobial activity |
Sulfamoyl benzoic acid analogues | Variations in substituents on the benzoic ring | Varying degrees of cytotoxicity against cancer cells |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Anticancer Activity: In one study, derivatives were tested against various cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics, indicating a strong potential for development as an anticancer agent .
- Antimicrobial Testing: Another research effort focused on evaluating the antimicrobial efficacy against common bacterial strains. Results indicated that certain derivatives could inhibit bacterial growth effectively, providing a basis for further exploration as antibiotic agents.
- Mechanistic Insights: Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer metabolism, supporting its role as a potential therapeutic agent .
Properties
IUPAC Name |
5-fluoro-2-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXIPZCRMSHLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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